molecular formula C43H62N10O12 B1672580 Pro-thr-glu-phe-CH2NH-phe-arg-glu CAS No. 100111-08-8

Pro-thr-glu-phe-CH2NH-phe-arg-glu

Cat. No.: B1672580
CAS No.: 100111-08-8
M. Wt: 911 g/mol
InChI Key: WNWJVPXOYQRRNI-MVPDBZEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu is a synthetic peptide featuring a non-standard peptide bond modification (CH₂NH, a reduced amide bond) between phenylalanine (Phe) residues.

Properties

CAS No.

100111-08-8

Molecular Formula

C43H62N10O12

Molecular Weight

911 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H62N10O12/c1-25(54)36(53-37(59)29-14-8-20-46-29)41(63)51-31(16-18-34(55)56)38(60)49-28(22-26-10-4-2-5-11-26)24-48-33(23-27-12-6-3-7-13-27)40(62)50-30(15-9-21-47-43(44)45)39(61)52-32(42(64)65)17-19-35(57)58/h2-7,10-13,25,28-33,36,46,48,54H,8-9,14-24H2,1H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,55,56)(H,57,58)(H,64,65)(H4,44,45,47)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1

InChI Key

WNWJVPXOYQRRNI-MVPDBZEZSA-N

SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O

Appearance

Solid powder

Other CAS No.

100111-08-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H 256
H-256
H256
Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ (CAS 139446-71-2) serves as a relevant comparator due to its overlapping amino acid residues (Pro, Glu, Arg, Phe) and synthetic design . Key differences include:

  • CH₂NH modification : Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu incorporates a reduced amide bond, absent in CAS 139446-71-2, which may confer resistance to proteolytic degradation.
  • Sequence divergence : The latter peptide includes additional residues (Lys, Asn, Tyr, Gly, Leu, Met) and a terminal amide group, likely altering its target specificity and solubility.

Wheat Glutenin Subunits as Indirect Comparators

While unrelated to the synthetic peptide, studies on wheat glutenin subunits (e.g., HMW-GS and LMW-GS) highlight how structural variations (e.g., subunit composition, disulfide bonds) dictate functional properties like dough elasticity and baking quality . For example:

  • HMW-GS 5+10 is strongly associated with superior dough strength, whereas LMW-GS-C correlates negatively with quality metrics .
  • 1BL/1RS translocation in wheat reduces glutenin quality by altering subunit ratios, analogous to how peptide modifications might impact bioactivity .

Data Tables

Table 2: Functional Analogies from Wheat Glutenin Studies

Feature This compound Wheat Glutenin Subunits
Structural Determinant CH₂NH bond HMW-GS/LMW-GS ratios
Functional Impact Enhanced stability/activity Dough elasticity, baking quality
Negative Modifiers N/A 1BL/1RS translocation

Research Implications

  • Limitations : Current evidence lacks direct biochemical data on this peptide; comparisons rely on structural analogies and indirect findings from plant protein studies .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a heptapeptide sequence with a non-standard CH2NH isostere replacing the typical amide bond between Phe⁴ and Phe⁵. This modification introduces conformational constraints and alters solubility profiles, necessitating tailored synthetic approaches. Key challenges include:

  • Sequence-Dependent Aggregation : The Pro¹-Thr²-Glu³-Phe⁴ segment may promote β-sheet formation, complicating coupling efficiency.
  • Reductive Amination Requirements : The CH2NH linkage demands precise control during backbone modification to avoid over-reduction or epimerization.
  • Side-Chain Protection Compatibility : Arg⁶ (Pbf or Mtr groups) and Glu³/Glu⁷ (OtBu esters) require orthogonal deprotection strategies to prevent premature cleavage.

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.2 mmol/g loading) to ensure C-terminal amidation. Preloading with Fmoc-Glu(OtBu)-OH is achieved via standard carbodiimide activation (DIC/HOBt in DMF), yielding >98% incorporation efficiency.

Sequential Amino Acid Coupling

The Fmoc/tBu strategy is employed with the following protocol for each residue:

  • Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups.
  • Coupling : 4 eq amino acid, 3.6 eq HCTU, 4 eq HOBt, and 8 eq DIPEA in DMF (0.1 M concentration, 30 min per cycle).
  • Capping : Ac₂O/pyridine (9:1) for 5 min to terminate unreacted amines.
Table 1: Coupling Efficiency by Residue
Residue Coupling Time (min) Purity Post-Coupling (%)
Pro¹ 30 99.2
Thr² 45 97.8
Glu³ 30 98.5
Phe⁴ 45 96.3

Reductive Amination for CH2NH Linkage

The critical Phe⁴-CH2NH-Phe⁵ bond is introduced via post-assembly reductive amination :

  • Ketone Introduction : After coupling Fmoc-Phe⁴, the resin is treated with 10 eq levulinic acid and DIC/HOBt to install a ketone at the N-terminus.
  • Amination : 20 eq Boc-Phe-ONSu in DMF (2 h) forms a Schiff base.
  • Reduction : 50 eq NaBH₃CN in MeOH/DMF (1:1, pH 5.5, 12 h) reduces the imine to CH2NH.
  • Boc Deprotection : 50% TFA/CH₂Cl₂ (2 × 5 min) removes the Boc group.
Table 2: Optimization of Reductive Amination
Condition Yield (%) Epimerization (%)
NaBH₃CN, pH 5.5 78 2.1
NaBH(OAc)₃, pH 7.0 65 4.3
BH₃·THF, pH 6.0 71 3.8

Final Deprotection and Cleavage

Post-synthesis, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using TFA/m-cresol/H₂O/EDT/TIS (85:5:5:2.5:2.5, 2 h). This mixture efficiently removes Pbf (Arg⁶) and OtBu (Glu³/⁷) groups while minimizing tert-butyl cation-induced side reactions.

Purification and Analytical Validation

Crude peptides are precipitated in ice-cold diethyl ether, then purified via semi-preparative HPLC (C18 column, 5–60% acetonitrile/0.1% TFA over 40 min). Final characterization employs:

  • ESI-MS : Calculated [M+H]⁺ = 945.4 Da; Observed = 945.2 Da.
  • Analytical HPLC : tR = 12.7 min (95% purity, 214 nm).

Troubleshooting and Optimization

Aggregation Mitigation

  • Solvent System : Adding 10% DMSO to DMF improves solubility during Glu³ and Arg⁶ couplings.
  • Pseudoproline Dipeptides : Substituting Thr²-Glu³ with Thrψ⁵,³oxazolidine reduces β-sheet formation.

Epimerization Control

  • Low-Temperature Coupling : Performing Arg⁶ coupling at 4°C reduces racemization to <1%.
  • HOBt Alternatives : Switching to Oxyma Pure (1 eq) decreases Asp/Glu side-chain lactamization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pro-thr-glu-phe-CH2NH-phe-arg-glu
Reactant of Route 2
Pro-thr-glu-phe-CH2NH-phe-arg-glu

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